Cas no 2228352-40-5 (1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine)

1-(1H-1,3-Benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine is a structurally distinct compound featuring a benzodiazole core linked to a difluorinated cyclohexylmethanamine moiety. This molecular architecture imparts unique physicochemical properties, including enhanced stability and potential selectivity in binding interactions. The presence of fluorine atoms contributes to improved metabolic resistance and lipophilicity, making it a promising candidate for pharmaceutical and agrochemical applications. Its rigid cyclohexyl framework may also facilitate stereochemical control in synthesis. The compound's versatility allows for further derivatization, enabling exploration of structure-activity relationships in drug discovery or material science. Careful handling is advised due to its reactive amine functionality.
1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine structure
2228352-40-5 structure
Product Name:1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine
CAS No:2228352-40-5
MF:C14H17F2N3
MW:265.301689863205
CID:6085065
PubChem ID:165970376
Update Time:2025-06-13

1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine
    • 2228352-40-5
    • EN300-2006196
    • [1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexyl]methanamine
    • Inchi: 1S/C14H17F2N3/c15-14(16)5-3-13(8-17,4-6-14)10-1-2-11-12(7-10)19-9-18-11/h1-2,7,9H,3-6,8,17H2,(H,18,19)
    • InChI Key: YCTNNPLOTHBFRZ-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2=CC=C3C(=C2)NC=N3)(CN)CC1)F

Computed Properties

  • Exact Mass: 265.13905388g/mol
  • Monoisotopic Mass: 265.13905388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.7Ų

1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine Pricemore >>

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Additional information on 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine

Exploring the Potential of 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine (CAS No. 2228352-40-5) in Modern Research

In the rapidly evolving field of chemical research, 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine (CAS No. 2228352-40-5) has emerged as a compound of significant interest. This molecule, characterized by its unique benzodiazole and difluorocyclohexyl structural motifs, presents a compelling case for exploration in pharmaceutical and material science applications. Researchers are particularly drawn to its potential as a building block for novel drug candidates, given its ability to modulate biological targets with high specificity.

The compound's CAS number 2228352-40-5 serves as a critical identifier in global chemical databases, ensuring accurate tracking and regulatory compliance. Its benzodiazole core is a well-known pharmacophore, often associated with interactions involving enzymes and receptors. Meanwhile, the 4,4-difluorocyclohexyl moiety enhances metabolic stability, a feature highly sought after in drug discovery. These attributes make it a subject of frequent queries in academic and industrial research circles, particularly in discussions about structure-activity relationships (SAR) and lead optimization.

Recent trends in AI-driven drug discovery have further amplified interest in compounds like 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine. Machine learning models often highlight its structural diversity as a key factor in virtual screening campaigns. Questions such as "How does fluorination impact bioavailability?" or "What are the synthetic routes for benzodiazole derivatives?" frequently appear in search engines, reflecting the compound's relevance to contemporary research challenges.

From a synthetic chemistry perspective, the preparation of CAS 2228352-40-5 involves multi-step protocols that emphasize regioselective functionalization and fluorination strategies. These methods are often discussed in the context of green chemistry, as researchers seek to minimize environmental impact while maintaining yield efficiency. The compound's stability under physiological conditions also makes it a candidate for prodrug development, a topic gaining traction in precision medicine forums.

In material science, the 1H-1,3-benzodiazol-5-yl group contributes to electron-rich systems, potentially useful in organic electronics. This dual applicability across disciplines positions 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine as a versatile scaffold. Searches for "fluorinated cyclohexyl compounds in OLEDs" or "heterocyclic amines in catalysis" often intersect with studies on this molecule, underscoring its interdisciplinary appeal.

Ongoing investigations focus on expanding the compound's utility through derivatization libraries, a strategy aligned with current high-throughput screening methodologies. As patent landscapes evolve, CAS 2228352-40-5 continues to attract attention from innovation hubs exploring next-generation therapeutics and functional materials. Its combination of hydrogen-bond acceptors and lipophilic fragments makes it particularly valuable in addressing modern challenges like blood-brain barrier penetration—a frequent search term in neuropharmacology discussions.

The safety profile of 1-(1H-1,3-benzodiazol-5-yl)-4,4-difluorocyclohexylmethanamine remains under rigorous evaluation, with preliminary data suggesting favorable toxicological parameters. This aspect is crucial for researchers querying "benzo-fused heterocycles ADMET properties" or "fluorine in medicinal chemistry safety." Such inquiries reflect the compound's alignment with industry priorities around translational research.

As analytical techniques advance, studies utilizing cryo-EM and X-ray crystallography may soon reveal the precise binding modes of this molecule, addressing another common question: "How do difluorocyclohexyl groups influence protein-ligand interactions?" These insights could cement 2228352-40-5's position as a privileged structure in rational drug design.

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